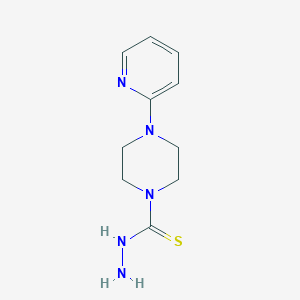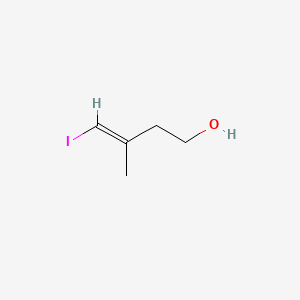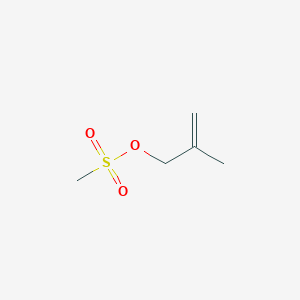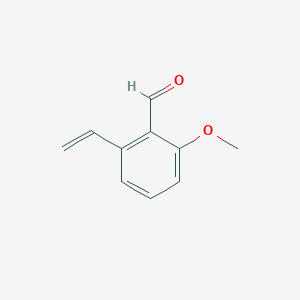
(5-Chloro-6-cyanopyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-6-cyanopyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with chlorine and cyano groups. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-cyanopyridin-3-yl)boronic acid typically involves the borylation of halogenated pyridines. One common method is the palladium-catalyzed cross-coupling reaction of 5-chloro-6-cyanopyridine with a boron reagent such as bis(pinacolato)diboron under mild conditions. This reaction is often carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: (5-Chloro-6-cyanopyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4)
Bases: (e.g., K2CO3, NaOH)
Solvents: (e.g., toluene, ethanol)
Oxidizing agents: (e.g., H2O2, NaBO3)
Major Products:
Biaryls: (from Suzuki-Miyaura coupling)
Alcohols/Ketones: (from oxidation)
Substituted pyridines: (from substitution reactions)
Wissenschaftliche Forschungsanwendungen
(5-Chloro-6-cyanopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-Chloro-6-cyanopyridin-3-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. Additionally, the compound’s ability to undergo cross-coupling reactions allows it to be incorporated into larger molecular frameworks, enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-3-pyridineboronic acid
- 6-Cyano-3-pyridineboronic acid
- 4-Chloro-3-pyridineboronic acid
Comparison: (5-Chloro-6-cyanopyridin-3-yl)boronic acid is unique due to the presence of both chlorine and cyano substituents on the pyridine ring. This dual substitution enhances its reactivity and allows for more diverse chemical transformations compared to its analogs. For instance, the cyano group can participate in additional reactions, such as nucleophilic addition, which is not possible with compounds lacking this functional group .
Eigenschaften
Molekularformel |
C6H4BClN2O2 |
|---|---|
Molekulargewicht |
182.37 g/mol |
IUPAC-Name |
(5-chloro-6-cyanopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H4BClN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3,11-12H |
InChI-Schlüssel |
RKUYWJGGJJZCIB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(N=C1)C#N)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


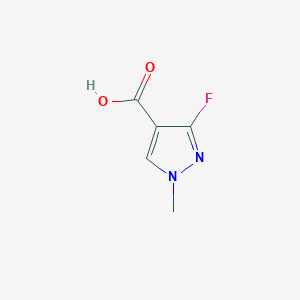

![2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one](/img/structure/B12970637.png)
